molecular formula C18H24I3N3O9 B3055322 Ioglucol CAS No. 63941-73-1

Ioglucol

Cat. No. B3055322
CAS RN: 63941-73-1
M. Wt: 807.1 g/mol
InChI Key: MKMHLTWTZQIVCH-SFNQMWQSSA-N
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Description

Ioglucol is a triiodoanilide derivative patented by Mallinckrodt, Inc. as nonionic -ray contrast media . It is a chemical compound with a molecular mass of 806.865±0 dalton .


Chemical Reactions Analysis

The specific chemical reactions involving Ioglucol are not detailed in the available resources. In general, the analysis of chemical reactions involves understanding the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ioglucol are not explicitly mentioned in the available resources. In general, the analysis of physical and chemical properties involves understanding aspects such as hardness, topography, hydrophilicity, and chemical composition .

Scientific Research Applications

Ioglucol in Radiopharmaceutical Production

Ioglucol, an iodinated contrast medium, has been extensively researched in the context of radiopharmaceutical production. A study conducted at a Research Institute in Rio de Janeiro focused on the production of radiopharmaceuticals, including sodium iodate for thyroid dysfunctions, meta-iodo-benzylguanidine for cardiac diseases, and fluordesoxyglucose for diagnosis in cardiology, oncology, neurology, and neuropsychiatry. The study presented a method to assess safety and resilience in the production processes of these radiopharmaceuticals, highlighting the importance of Ioglucol in the domain of medical imaging and diagnosis (Grecco, Vidal, Santos, & Carvalho, 2012).

Research in Myelography and Cisternography

Ioglucol has been a topic of interest in studies related to myelography and cisternography. A research paper by Gonsette and Liesenborghs (1983) highlighted the use of Ioglucol as a nonionic contrast medium in these procedures. The study emphasized Ioglucol's minimal immediate or delayed effects on brain electrical activity in animal studies, showcasing its potential for improved patient comfort and safety in neuroradiological applications (Gonsette & Liesenborghs, 1983).

Ioglucol's Safety and Efficacy

The safety and efficacy of Ioglucol have been a focal point in scientific research. Hopkins et al. (1981) conducted preclinical studies comparing Ioglucol with metrizamide, another contrast agent. Their findings indicated that Ioglucol demonstrated significantly less acute toxicity and no evidence of convulsive activity after administration, underlining its potential as a safer alternative in medical imaging (Hopkins, Adams, Lau, Creighton, & Hoey, 1981).

properties

IUPAC Name

3-[acetyl(2-hydroxyethyl)amino]-2,4,6-triiodo-N-methyl-5-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24I3N3O9/c1-6(27)24(3-4-25)13-10(20)8(17(32)22-2)9(19)12(11(13)21)23-18(33)16(31)15(30)14(29)7(28)5-26/h7,14-16,25-26,28-31H,3-5H2,1-2H3,(H,22,32)(H,23,33)/t7-,14-,15+,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMHLTWTZQIVCH-SFNQMWQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCO)C1=C(C(=C(C(=C1I)NC(=O)C(C(C(C(CO)O)O)O)O)I)C(=O)NC)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(CCO)C1=C(C(=C(C(=C1I)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)I)C(=O)NC)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24I3N3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401024308
Record name N-(3-(Acetyl(2-hydroxyethyl)amino)-2,4,6-triiodo-5((methylamino)carbonyl)phenyl)-D-gluconamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401024308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

807.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ioglucol

CAS RN

63941-73-1
Record name Ioglucol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063941731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-(Acetyl(2-hydroxyethyl)amino)-2,4,6-triiodo-5((methylamino)carbonyl)phenyl)-D-gluconamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401024308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IOGLUCOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZU2X307FG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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